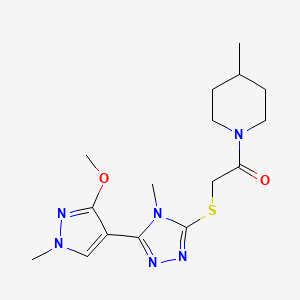
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that integrates the pharmacologically significant pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains.
1. Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Pyrazole Moiety : Known for its diverse biological activities, including anticancer properties.
- Triazole Ring : Associated with antifungal and antibacterial activities.
- Thioether Linkage : May enhance lipophilicity and biological activity.
- Piperidine Group : Often contributes to neuroactive properties.
2.1 Anticancer Activity
Recent studies have indicated that compounds containing both pyrazole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole derivative | HCT116 (colon cancer) | 6.2 | |
| Pyrazole derivative | T47D (breast cancer) | 27.3 |
The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.
2.2 Antimicrobial Activity
Compounds with triazole and pyrazole structures have demonstrated broad-spectrum antimicrobial activities. The target compound's structural features suggest potential effectiveness against various pathogens:
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
2.3 Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Pyrazoles are particularly noted for their ability to modulate inflammatory pathways.
3.1 Synthesis and Evaluation
A study focused on synthesizing derivatives of the target compound evaluated their biological activities through various assays:
- In vitro cytotoxicity was assessed using MTT assays on different cancer cell lines.
- Antimicrobial testing was performed using standard protocols against clinical strains.
The results indicated that modifications in the substituents significantly influenced biological activity, emphasizing structure–activity relationships (SAR).
4. Conclusion
The compound This compound presents a promising scaffold for further development in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential as an anticancer and antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11-5-7-22(8-6-11)13(23)10-25-16-18-17-14(21(16)3)12-9-20(2)19-15(12)24-4/h9,11H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQYAHXMEPTHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














